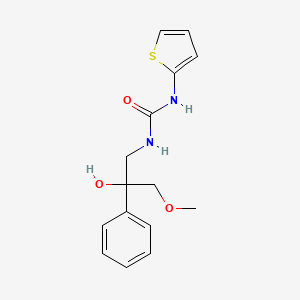

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea

説明

特性

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-20-11-15(19,12-6-3-2-4-7-12)10-16-14(18)17-13-8-5-9-21-13/h2-9,19H,10-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYPMGSSYGBERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea is a compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation. Its structure includes a thiophene ring, which may enhance its interaction with biological targets due to the aromatic nature of the thiophene moiety.

Anticancer Activity

Research has indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.

Case Study: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

The biological activity of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiophene ring may facilitate binding to specific receptors involved in cancer and inflammation pathways.

- Oxidative Stress Reduction : The compound's structure may confer antioxidant properties, reducing cellular damage.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

Case Study: Anti-inflammatory Mechanism

A study using lipopolysaccharide (LPS)-induced inflammation in murine models found that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary research highlights the neuroprotective effects of this compound, suggesting it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

類似化合物との比較

Urea Derivatives with Adamantyl Substituents ()

A series of 1-adamantyl/2-adamantyl-3-heteroaryl ureas (e.g., compounds 40–46 in ) share the urea backbone but differ in substituents. Key comparisons include:

| Compound | Substituents | Yield (%) | Melting Point (°C) | Activity Notes |

|---|---|---|---|---|

| 40 | 1-adamantyl, 5-(thiophen-2-yl)oxadiazole | 42.4 | 211–213 | Anti-tuberculosis activity |

| 41 | 1-adamantyl, 1-ethylpyrazole | 56.2 | 140–146 | Not specified |

| 45 | 2-adamantyl, oxazole | 40.6 | 189–192 | Not specified |

| Target | 2-hydroxy-3-methoxy-2-phenylpropyl, thiophen-2-yl | N/A | N/A | Hypothesized activity |

Structural and Functional Insights :

- Adamantyl vs. Phenylpropyl Groups: The adamantyl group in compounds 40–46 is highly lipophilic and bulky, likely enhancing membrane permeability but reducing solubility.

- Thiophene vs. Other Heterocycles : Compound 40 incorporates a thiophene within an oxadiazole ring, while the target compound directly links thiophene to urea. This difference may alter electronic properties and binding affinity .

- Synthetic Yields : Yields for adamantyl-ureas range from 40–63%, suggesting moderate efficiency in urea-forming reactions. The target compound’s synthesis (if analogous) may face similar challenges .

Thiophene-Containing Analogs ( and )

lists impurities in drospirenone formulations, including a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which share thiophene motifs but lack the urea core. Key differences:

- Functional Groups : The target compound’s urea group enables hydrogen bonding, whereas compounds rely on amines or naphthol groups for interactions. This may reduce their stability or specificity compared to urea derivatives .

- Structural Complexity : The target compound’s multi-substituted phenylpropyl chain offers greater stereochemical diversity than the simpler alkyl chains in analogs .

describes 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea , which shares the urea-thiophene framework but differs in substituents:

- Hydroxyethoxy vs. Hydroxy-Methoxy : The hydroxyethoxy group in ’s compound may increase solubility compared to the target’s methoxy group, but methoxy’s electron-donating effects could enhance resonance stabilization .

Q & A

Q. How can hybrid methodologies (e.g., QSAR combined with machine learning) accelerate the development of analogs?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。